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molecular formula C15H16O3 B8351104 4-Methoxy-3-(4-methoxyphenyl)benzyl alcohol

4-Methoxy-3-(4-methoxyphenyl)benzyl alcohol

Cat. No. B8351104
M. Wt: 244.28 g/mol
InChI Key: NTJNQVWDARTOOV-UHFFFAOYSA-N
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Patent
US07196102B2

Procedure details

A solution of 4-methoxy-3-(4-methoxyphenyl)benzenecarboxaldehyde (1 g, 4.13 mmol) in methanol (12 mL) was treated with polymer-supported borohydride (10.3 mmol) and the mixture shaken for 16 hours. The resin was then filtered and the filtrate concentrated under reduced pressure to afford 0.88 g of title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10.3 mmol
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]=[O:10])=[CH:5][C:4]=1[C:11]1[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=1.[BH4-]>CO>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][OH:10])=[CH:5][C:4]=1[C:11]1[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)C=O)C1=CC=C(C=C1)OC
Name
Quantity
10.3 mmol
Type
reactant
Smiles
[BH4-]
Name
Quantity
12 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture shaken for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resin was then filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC1=C(C=C(CO)C=C1)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.88 g
YIELD: CALCULATEDPERCENTYIELD 87.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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